

Spectroscopic Profile of 2-Isopropylthiazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Isopropylthiazole-4-carboxylic acid

Cat. No.: B104407

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic properties of **2-Isopropylthiazole-4-carboxylic acid**. Due to the limited availability of published experimental data for this specific molecule, this guide combines empirical data from structurally related compounds with established principles of spectroscopic analysis to present a predicted spectroscopic profile. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development who are working with or synthesizing this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **2-Isopropylthiazole-4-carboxylic acid**. These predictions are based on the analysis of spectroscopic data from the closely related compound, 2-isopropyl-4-methylthiazole, and the known spectroscopic effects of a carboxylic acid moiety on a thiazole ring.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0 - 12.0	Singlet, broad	1H	Carboxylic acid proton (-COOH)
~8.30	Singlet	1H	Thiazole ring proton (H5)
~3.40	Septet	1H	Isopropyl methine proton (-CH(CH ₃) ₂)
~1.40	Doublet	6H	Isopropyl methyl protons (-CH(CH ₃) ₂)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~170.0	Carboxylic acid carbon (-COOH)
~168.0	Thiazole ring carbon (C2)
~150.0	Thiazole ring carbon (C4)
~125.0	Thiazole ring carbon (C5)
~34.0	Isopropyl methine carbon (-CH(CH ₃) ₂)
~23.0	Isopropyl methyl carbons (-CH(CH ₃) ₂)

Table 3: Predicted Mass Spectrometry Data

m/z	Interpretation
171.03	[M] ⁺ (Molecular Ion)
156.01	[M - CH ₃] ⁺
128.01	[M - C ₃ H ₇] ⁺
126.02	[M - COOH] ⁺
99.01	[M - C ₃ H ₇ - HCN] ⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid)
2970-2870	Medium	C-H stretch (Isopropyl)
~1700	Strong	C=O stretch (Carboxylic acid)
~1580	Medium	C=N stretch (Thiazole ring)
~1460	Medium	C-H bend (Isopropyl)
~1300	Medium	C-O stretch (Carboxylic acid)
~920	Broad, Medium	O-H bend (Carboxylic acid dimer)

Experimental Protocols

While a specific protocol for the synthesis of **2-Isopropylthiazole-4-carboxylic acid** is not readily available in the reviewed literature, a plausible synthetic route can be derived from established methods for the synthesis of thiazole-4-carboxylic acids. A common approach is the Hantzsch thiazole synthesis.

General Synthetic Protocol:

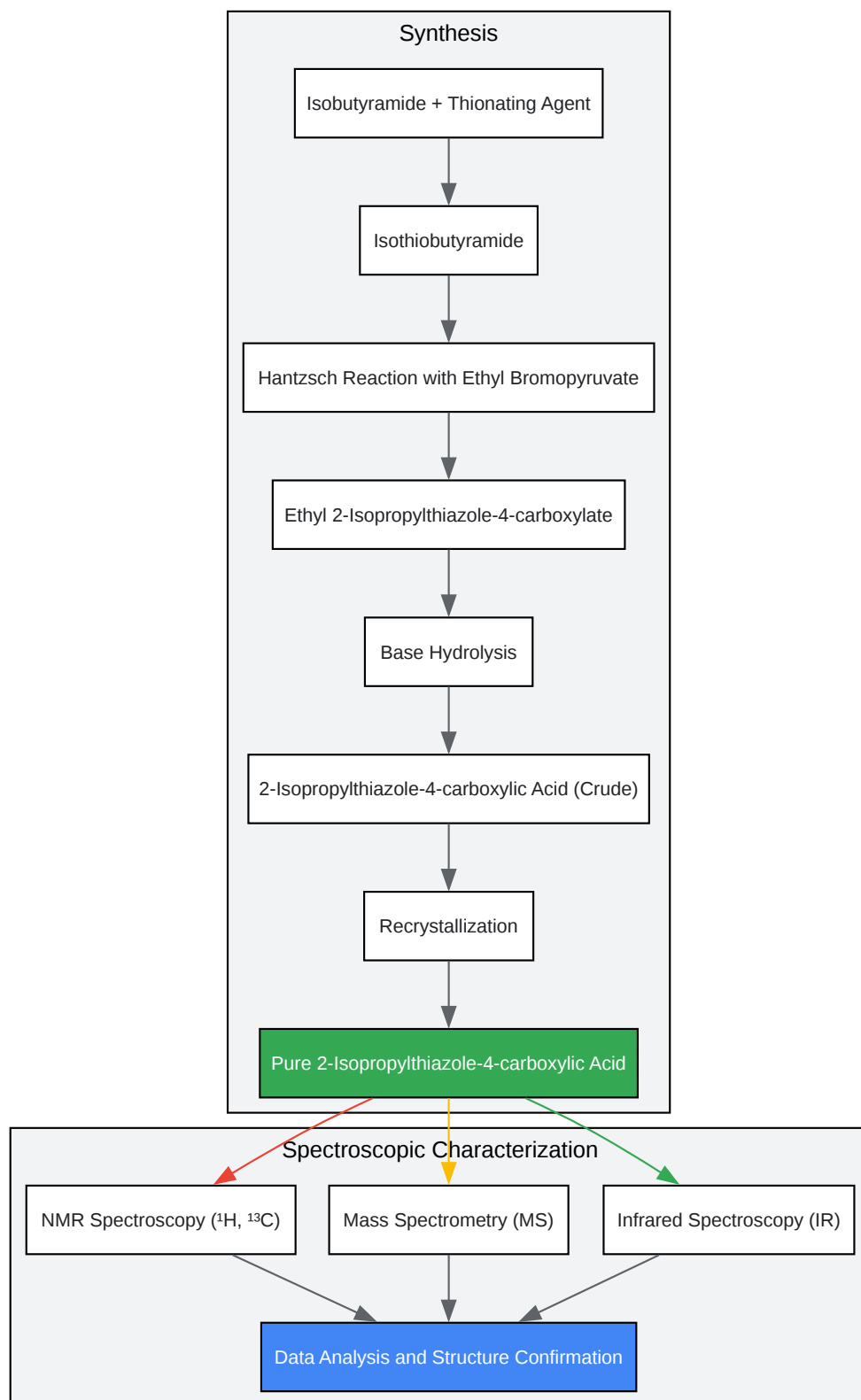
- **Thioamide Formation:** Isobutyramide is reacted with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an appropriate solvent like toluene or dioxane under reflux to yield isothiobutyramide.
- **Hantzsch Thiazole Synthesis:** The resulting isothiobutyramide is then reacted with a 3-halo-2-oxopropanoic acid derivative (e.g., ethyl bromopyruvate) in a solvent such as ethanol. The reaction mixture is typically heated under reflux.
- **Hydrolysis:** The resulting ethyl 2-isopropylthiazole-4-carboxylate is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final product.
- **Purification:** The crude **2-Isopropylthiazole-4-carboxylic acid** can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization Protocol:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as DMSO- d_6 or CDCl_3 , with tetramethylsilane (TMS) used as an internal standard.
- **Mass Spectrometry (MS):** Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
- **Infrared (IR) Spectroscopy:** IR spectra would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Visualizations

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of **2-Isopropylthiazole-4-carboxylic acid**.



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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Isopropylthiazole-4-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104407#2-isopropylthiazole-4-carboxylic-acid-spectroscopic-data]

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com